molecular formula C12H13NaO2 B8268697 Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate

Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate

Cat. No.: B8268697
M. Wt: 212.22 g/mol
InChI Key: QVTRRDISMMELOW-USRGLUTNSA-M
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Description

Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate is a chemical compound that belongs to the class of organic compounds known as enolates. Enolates are important intermediates in organic synthesis and are widely used in various chemical reactions due to their nucleophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate typically involves the deprotonation of the corresponding ketone using a strong base such as sodium hydride or sodium ethoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The enolate can be oxidized to form the corresponding α,β-unsaturated carbonyl compound.

    Reduction: Reduction of the enolate can yield the corresponding alcohol.

    Substitution: The enolate can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: α,β-unsaturated carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Various substituted enolates or carbonyl compounds.

Scientific Research Applications

Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate involves its nucleophilic properties, which allow it to participate in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Sodium enolate of acetophenone: Similar structure but lacks the isopropyl group.

    Sodium enolate of benzaldehyde: Similar enolate structure but derived from an aldehyde.

    Sodium enolate of propiophenone: Similar structure with a different alkyl group.

Uniqueness

Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other enolates.

Properties

IUPAC Name

sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2.Na/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13;/h3-9,13H,1-2H3;/q;+1/p-1/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTRRDISMMELOW-USRGLUTNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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